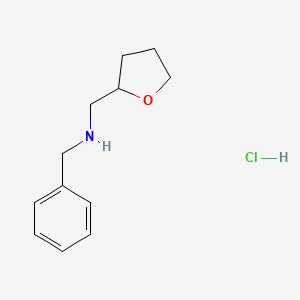

(Oxolan-2-ylmethyl)benzylamine, chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Oxolan-2-ylmethyl)benzylamine, chloride” is a chemical compound with the molecular formula C12H18ClNO . It’s used for research and development under the supervision of a technically qualified individual .

Molecular Structure Analysis

The molecular structure of “(Oxolan-2-ylmethyl)benzylamine, chloride” can be found in databases like PubChem . For a detailed analysis of the molecular structure, you may need to use specialized software or consult with a chemist.Physical And Chemical Properties Analysis

The physical and chemical properties of “(Oxolan-2-ylmethyl)benzylamine, chloride” can be found in databases like PubChem . For a detailed analysis of these properties, you may need to use specialized software or consult with a chemist.Aplicaciones Científicas De Investigación

DNA-Binding Properties and Antioxidant Activity

- Synthesis and Structure Analysis : A study focused on the synthesis and structure of silver(I) complexes containing V-shaped bis-benzimidazole ligands, including derivatives of (Oxolan-2-ylmethyl)benzylamine. These compounds exhibited DNA-binding properties and potential antioxidant properties in vitro (Wu et al., 2012).

Application in Organic Synthesis

- Palladium-Catalyzed C-H Carbonylation : Research demonstrated a palladium-catalyzed C-H carbonylation method using primary benzylamines, offering an approach to synthesize benzolactams, a motif found in many biologically active compounds (Zhang et al., 2018).

- Rhodium/Copper-Cocatalyzed Annulation : Another study explored the use of benzylamine in C-H activation and coupling with diazo compounds for synthesizing fused isoquinolines (Wang & Li, 2016).

Coordination Chemistry and Catalysis

- Cyclopalladation of Benzylamines : Research on cyclopalladation of primary benzylamines resulted in the formation of dinuclear cyclopalladated complexes, contributing to the field of coordination chemistry (Fuchita, Tsuchiya & Miyafuji, 1995).

- Copper(II) Complex Synthesis : A study synthesized novel copper(II) complexes using ligands including benzylamine derivatives, investigating their catecholase activity (Malachowski & Davidson, 1989).

Photovoltaic Applications

- Surface Passivation in Perovskites : Benzylamine was introduced as a surface passivation molecule, improving the moisture-resistance and electronic properties of perovskite solar cells (Wang et al., 2016).

Green Chemistry and Sustainable Methods

- Iron-Catalyzed Direct Amination : An innovative methodology was developed for constructing benzylamines through the direct coupling of benzyl alcohols with simpler amines, using a homogeneous iron complex. This presents a sustainable approach to access structurally diverse benzylamines (Yan, Feringa & Barta, 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-1-(oxolan-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-3,5-6,12-13H,4,7-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGMCCAYQTZSNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2415248.png)

![8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415249.png)

![7-Fluoro-4-(methylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2415251.png)

![4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine](/img/structure/B2415252.png)

![6-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2415256.png)

![2-(3-(4-methoxyphenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2415260.png)

![[(2S,4S)-4-fluoro-1-[(1-methylpyrazol-4-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2415262.png)

![2-Azabicyclo[2.2.1]heptan-2-yl(piperidin-3-yl)methanone;hydrochloride](/img/structure/B2415264.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2415267.png)

![N-[(5-methylfuran-2-yl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2415268.png)